Bicyclo[4.1.0]heptan-3-ol
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Overview
Description
Bicyclo[4.1.0]heptan-3-ol: is an organic compound with the molecular formula C10H18O . It is a bicyclic alcohol, characterized by its unique structure which includes a seven-membered ring fused to a three-membered ring. .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Catalytic Hydrogenation: One common method involves the catalytic hydrogenation of hydroquinone to produce a mixture of trans- and cis-cyclohexane-1,4-diol.
Diels-Alder Reaction: Another method involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles, which can produce various derivatives of bicyclo[4.1.0]heptan-3-ol.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bicyclo[4.1.0]heptan-3-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound to its corresponding hydrocarbons.
Substitution: This compound can undergo substitution reactions, particularly at the hydroxyl group, to form various ethers and esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Ketones and aldehydes.
Reduction: Hydrocarbons.
Substitution: Ethers and esters.
Scientific Research Applications
Chemistry: Bicyclo[4.1.0]heptan-3-ol is used as a building block in organic synthesis due to its unique structure and reactivity .
Biology and Medicine: Research into the biological activity of this compound and its derivatives is ongoing.
Industry: In the industrial sector, this compound can be used in the synthesis of polymers and other materials with specific properties .
Mechanism of Action
The mechanism of action of bicyclo[4.1.0]heptan-3-ol involves its interaction with various molecular targets and pathways. The hydroxyl group in its structure allows it to participate in hydrogen bonding and other interactions, which can influence its reactivity and biological activity .
Comparison with Similar Compounds
- Alpha-caran-3-ol
- Beta-caran-3-ol
- 3,7,7-trimethylbicyclo[4.1.0]heptan-3-ol
Uniqueness: this compound is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties compared to other similar compounds .
Properties
CAS No. |
40213-64-7 |
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Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
bicyclo[4.1.0]heptan-3-ol |
InChI |
InChI=1S/C7H12O/c8-7-2-1-5-3-6(5)4-7/h5-8H,1-4H2 |
InChI Key |
WXHKMXWQRMULCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC2C1C2)O |
Origin of Product |
United States |
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